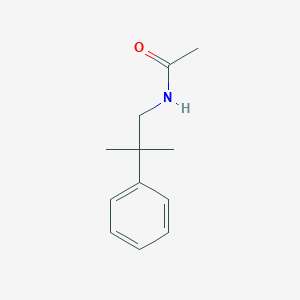
n-(2-Methyl-2-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-2-phenylpropyl)acetamide: is an organic compound belonging to the class of amides It is characterized by the presence of an acetamide group attached to a 2-methyl-2-phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-2-phenylpropyl)acetamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of acetic anhydride with 2-methyl-2-phenylpropylamine under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-Methyl-2-phenylpropyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used for hydrolysis reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 2-methyl-2-phenylpropylamine.
Reduction: 2-Methyl-2-phenylpropylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-Methyl-2-phenylpropyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Methyl-2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Phenylethyl)acetamide: Similar structure but lacks the methyl group on the propyl chain.
N-(2-Methylpropyl)acetamide: Similar structure but lacks the phenyl group.
N-(2-Phenylpropyl)acetamide: Similar structure but lacks the methyl group on the propyl chain.
Uniqueness: N-(2-Methyl-2-phenylpropyl)acetamide is unique due to the presence of both a methyl and a phenyl group on the propyl chain, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
33617-83-3 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2-methyl-2-phenylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO/c1-10(14)13-9-12(2,3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
JKOVMSLZOOFBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















